N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core linked to a substituted benzyloxy group and an aromatic amide moiety. Key structural features include:
- 4-Fluoro-3-(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability due to fluorine substitutions and the electron-withdrawing trifluoromethyl group.
- 2-Fluorobenzyloxy substituent: Introduces steric and electronic effects that may influence target binding and pharmacokinetics.
- Carboxamide linkage: Facilitates hydrogen bonding with biological targets, commonly associated with kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O3/c21-16-6-2-1-4-12(16)11-30-27-9-3-5-14(19(27)29)18(28)26-13-7-8-17(22)15(10-13)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRANHTJLXNOERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H15F4N2O3
- Molecular Weight : 392.32 g/mol
Its unique structural features include a trifluoromethyl group and a fluorobenzyl ether, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of Met kinase, which plays a crucial role in cancer cell proliferation and survival. Substitutions on the pyridine ring have been shown to enhance enzyme potency and selectivity .
- Antioxidant Activity : The presence of fluorine atoms contributes to the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Met Kinase Inhibition | 0.36 | |
| Antioxidant Activity | Not specified | |
| Cytotoxicity (MCF-7) | 10.4 |
In Vivo Studies
In vivo studies have shown promising results regarding tumor inhibition:
- Tumor Model : A human gastric carcinoma xenograft model demonstrated complete tumor stasis following oral administration of an analogue of this compound .
Case Studies
-
GTL-16 Human Gastric Carcinoma Model :
- An analogue of the compound was evaluated for its efficacy in inhibiting tumor growth.
- Results indicated complete tumor stasis, highlighting its potential as an anti-cancer agent.
- Cytotoxicity against MCF-7 Cells :
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Substituent Effects on Potency and Solubility :
- The trifluoromethyl group in the target compound likely improves metabolic stability and target affinity compared to chloro-fluoro analogs (e.g., compound in ). However, it may reduce aqueous solubility, necessitating formulation optimization.
- Ethoxy or methoxy groups (e.g., BMS-777607 , DM-20 ) balance lipophilicity and solubility, critical for oral bioavailability.
Biological Selectivity :
- BMS-777607’s 3-chloropyridinyloxy substituent conferred >100-fold selectivity for Met kinase over other kinases . The target compound’s benzyloxy group may confer distinct selectivity profiles.
Pharmacokinetic Considerations: Fluorine atoms in all analogs enhance membrane permeability and half-life. The target compound’s dual fluoro/trifluoromethyl groups may further prolong exposure compared to mono-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Condensation : Formation of intermediates like Schiff bases using fluorinated benzylamines and aldehydes (e.g., 2-fluorobenzaldehyde) under basic conditions .
Cyclization : Reaction with ethyl acetoacetate or similar reagents to construct the dihydropyridine core. Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are often used to facilitate cyclization .
Functionalization : Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Analytical Validation : Reaction progress is monitored via TLC, and final product purity is confirmed using HPLC and NMR spectroscopy .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., fluorophenyl and trifluoromethyl groups) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated in related dihydropyridine carboxamides (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell-Based Assays : Cytotoxicity profiling (e.g., MTT assay) to evaluate anticancer potential .
- Computational Docking : Predict binding affinity to targets (e.g., ATP-binding pockets) using software like AutoDock .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
- Catalyst Optimization : Testing Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to accelerate cyclization .
- Temperature Control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .
- Scale-Up Strategies : Transition from batch to flow reactors for improved heat/mass transfer in industrial settings .
Q. What structural features contribute to its biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Key Features : The 2-fluorobenzyloxy group enhances lipophilicity, while the trifluoromethylphenyl moiety improves metabolic stability .
- SAR Strategies :
Analog Synthesis : Replace fluorine with other halogens (e.g., Cl, Br) or modify the benzyloxy group .
Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using comparative molecular field analysis (CoMFA) .
- Data Analysis : Use regression models to correlate substituent electronic effects (Hammett σ constants) with activity .
Q. How can contradictory data in literature regarding biological efficacy be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What advanced techniques are used to study its interaction with enzymatic targets?
- Methodological Answer :
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- NMR Spectroscopy : Monitor conformational changes in proteins upon ligand binding (e.g., ¹⁵N-HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
